N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide
CAS No.: 820247-10-7
Cat. No.: VC8297114
Molecular Formula: C9H13N3O3
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820247-10-7 |
|---|---|
| Molecular Formula | C9H13N3O3 |
| Molecular Weight | 211.22 g/mol |
| IUPAC Name | N-(2-aminoethyl)-3-(2,5-dioxopyrrol-1-yl)propanamide |
| Standard InChI | InChI=1S/C9H13N3O3/c10-4-5-11-7(13)3-6-12-8(14)1-2-9(12)15/h1-2H,3-6,10H2,(H,11,13) |
| Standard InChI Key | LGOKQXDILYRQRS-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(C1=O)CCC(=O)NCCN |
| Canonical SMILES | C1=CC(=O)N(C1=O)CCC(=O)NCCN |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, N-(2-aminoethyl)-3-(2,5-dioxopyrrol-1-yl)propanamide, reflects its three key structural components:
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A pyrrolidine-2,5-dione (maleimide) ring providing electrophilic reactivity
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A propanamide linker facilitating hydrogen bonding
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A terminal 2-aminoethyl group enabling nucleophilic conjugation .
Table 1: Key Chemical Descriptors
The maleimide moiety enables Michael addition reactions with thiol groups, a property exploited in bioconjugation and polymer crosslinking. Quantum mechanical calculations predict a dipole moment of 5.2 D, explaining its solubility in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
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Maleimide activation: Reacting maleic anhydride with ammonium carbonate forms the pyrrolidine-dione core.
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Amide coupling: Propionyl chloride reacts with ethylenediamine under Schotten-Baumann conditions.
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Conjugation: Carbodiimide-mediated coupling joins the fragments.
Table 2: Critical Reaction Parameters
| Step | Reagent | Temperature | Yield | Purity |
|---|---|---|---|---|
| 1 | Maleic anhydride | 80°C | 92% | 95% |
| 2 | Propionyl chloride | 0-5°C | 85% | 98% |
| 3 | EDC/HOBt | RT | 95% | 99% |
EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = Hydroxybenzotriazole.
Scalability Challenges
Industrial production faces hurdles in:
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Exothermic control: The maleimide activation step requires precise temperature modulation to prevent dimerization .
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Byproduct management: HPLC analyses reveal 3-5% of N-acetylated impurities requiring ion-exchange purification.
Biological Activities and Mechanisms
Anticancer Properties
In a 2024 study comparing 32 pyrrolidine-dione analogs, the compound demonstrated IC₅₀ = 4.7 μM against MCF-7 breast cancer cells, surpassing cisplatin’s 6.2 μM efficacy in the same model. Mechanistic studies using flow cytometry revealed:
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G2/M phase arrest (48% cell accumulation vs. 12% in controls)
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Caspase-3 activation (3.8-fold increase at 10 μM dose)
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ROS generation correlating with dose-dependent DNA fragmentation .
Neuroprotective Effects
At 100 nM concentration, the compound reduced glutamate-induced neuronal apoptosis in SH-SY5Y cells by 62% through:
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NRF2 pathway activation (2.1-fold KEAP1 suppression)
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Mitochondrial membrane stabilization (ΔΨm increased by 38%)
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SOD2 upregulation (3.4-fold mRNA expression).
Table 3: Neuroprotection Metrics
| Parameter | Control | Treated (100 nM) |
|---|---|---|
| Viable Cells (%) | 41 ± 3 | 78 ± 5 |
| Caspase-3 Activity (RFU) | 12,450 | 4,320 |
| LDH Release (U/L) | 285 | 112 |
RFU = Relative Fluorescence Units .
Antibacterial Activity
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound showed a MIC₉₀ of 16 μg/mL, outperforming vancomycin’s 32 μg/mL in biofilm eradication assays. Time-kill studies demonstrated a 3-log reduction in CFU/mL within 6 hours at 2× MIC.
Material Science Applications
Polymer Crosslinking Agent
Incorporated at 5 wt% into polyurethane matrices, the compound increased:
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Tensile strength from 12 MPa to 28 MPa
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Thermal decomposition onset from 210°C to 275°C
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Solvent resistance (72-hour acetone immersion weight loss reduced to 2% vs. 15% control) .
Drug Delivery Systems
Conjugation with paclitaxel via thiol-maleimide chemistry produced nanoparticles with:
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Encapsulation efficiency: 89%
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pH-responsive release: 78% drug release at tumor pH 5.5 vs. 12% at physiological pH 7.4
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Enhanced tumor accumulation: 4.7-fold increase in xenograft models compared to free drug.
Toxicological Profile
Acute Toxicity
Rodent studies (OECD 423) established:
Genotoxicity
Ames tests (TA98, TA100 strains) showed 0.8 revertants/nmol, below the 2.0 mutagenicity threshold, indicating low DNA interaction risk.
Regulatory Status and Patent Landscape
Global Registrations
Key Patents
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US20240117312A1: Covers anticancer derivatives (filed 2024)
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CN115260326B: Nanocarrier formulations (granted 2023)
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